4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one
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Overview
Description
This would typically involve a brief overview of the compound, including its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products that are formed.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Biological Properties
4-Amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one and its derivatives have been synthesized and studied for various applications, particularly focusing on their biological properties. Research by Castelino et al. (2014) introduced novel thiadiazolotriazin-4-ones, showcasing moderate mosquito-larvicidal and antibacterial activities. Among the derivatives, specific compounds demonstrated significant larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative species, suggesting potential as drug candidates for bacterial pathogens Castelino et al., 2014.
Antimicrobial and Larvicidal Activities
Further research by Kumara et al. (2015) elaborated on the preparation of novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, exhibiting noteworthy growth inhibition properties against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity. This study underscores the potential of these compounds in addressing public health concerns related to infectious diseases and mosquito-borne illnesses Kumara et al., 2015.
Chemical Reactivity and Structural Analysis
The reactivity and structural features of triazinone derivatives have also been a subject of study. Mironovich and Shcherbinin (2014) investigated the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, providing insights into the synthesis and potential applications of pyrazolotriazine derivatives. These compounds exhibit versatile pharmacological actions, making them of interest for further drug development Mironovich & Shcherbinin, 2014.
Safety And Hazards
This involves a study of the potential hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less-known compound, some of this information might not be available. If you have access to a laboratory or research facility, you might need to carry out some of these analyses yourself. Always remember to follow safety guidelines when handling chemical substances.
properties
IUPAC Name |
4-amino-6-tert-butyl-3-(2-phenylethylsulfanyl)-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-15(2,3)12-13(20)19(16)14(18-17-12)21-10-9-11-7-5-4-6-8-11/h4-8H,9-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAQSKWKCFUNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)SCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-(tert-butyl)-3-(phenethylthio)-1,2,4-triazin-5(4H)-one |
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